

Navigating the Analytical Landscape of Trimethylphenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trimethylphenylboronic acid*

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For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical reagents is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for commercially available trimethylphenylboronic acid isomers and related compounds. While specific experimental data for **2,4,5-trimethylphenylboronic acid** is not widely available in the public domain, this document presents data for structurally similar and commonly used alternatives to aid in analytical assessments.

This guide will focus on a comparative analysis of 2,4,6-trimethylphenylboronic acid and 4-methylphenylboronic acid, offering a framework for the analytical expectations for this class of compounds.

Comparative Analytical Data

The following tables summarize the available NMR and mass spectrometry data for 2,4,6-trimethylphenylboronic acid and 4-methylphenylboronic acid. These compounds are presented as viable alternatives or starting points for comparison in the absence of verified data for **2,4,5-trimethylphenylboronic acid**.

Table 1: ^1H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2,4,6-Trimethylphenylboronic acid	Not Specified	6.84 (s, 2H, Ar-H), 2.53 (s, 6H, 2,6-CH ₃), 2.28 (s, 3H, 4-CH ₃) [1]
4-Methylphenylboronic acid	Not Specified	2.4 (s, 3H, -CH ₃), 4.2 (br s, 2H, -B(OH) ₂), 7.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H)[2]

Table 2: ¹³C NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm
2,4,6-Trimethylphenylboronic acid	DMSO-d6	Not explicitly provided, but related compound Dimesitylborinic acid shows aromatic carbons in the 125-145 ppm range and methyl carbons around 20-25 ppm.
4-Methylphenylboronic acid	Not Specified	22.1 (-CH ₃), 129.0 (Ar-C), 135.9 (Ar-C), 143.1 (Ar-C) (Carbon attached to Boron not detected)[3]

Table 3: Mass Spectrometry Data Comparison

Compound	Ionization Method	[M+H] ⁺ or M ⁺ (m/z)
2,4,6-Trimethylphenylboronic acid	Not Specified	Molecular Weight: 164.01
4-Methylphenylboronic acid	Electron Ionization	136 (M ⁺)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust method for elucidating the structure of organic molecules, NMR spectroscopy provides detailed information about the chemical environment of atoms.^[5]

- Sample Preparation: Dissolve 5-25 mg of the arylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[6] It is important to filter the sample to remove any particulate matter which can degrade the quality of the spectrum.
- Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.^[6]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.^[6]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

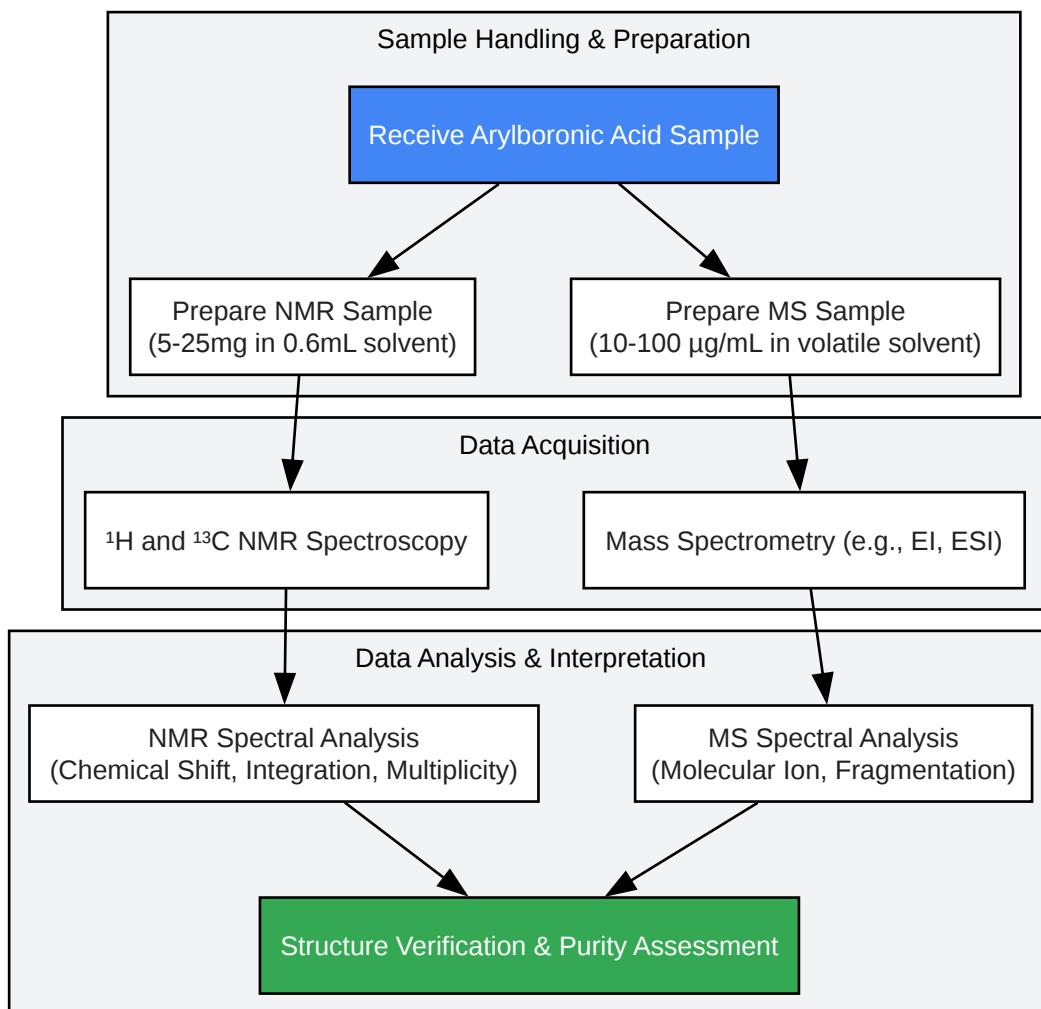
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.^[7]

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent like methanol or acetonitrile, typically at a concentration of about 10-100 micrograms per mL.^[8] Ensure the sample is free of non-volatile salts, which are incompatible with electrospray ionization.^[8]
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small molecules which can provide fragmentation patterns useful for structural elucidation.^[7] Electrospray ionization (ESI) is a softer ionization technique often used for LC-MS.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of an arylboronic acid, from receiving the sample to final data analysis and interpretation.



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Caption: A logical workflow for the analytical characterization of arylboronic acids.

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- To cite this document: BenchChem. [Navigating the Analytical Landscape of Trimethylphenylboronic Acids: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150979#nmr-and-mass-spectrometry-data-for-2-4-5-trimethylphenylboronic-acid>

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